molecular formula C12H17BrFNO2 B6277160 tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate CAS No. 2108045-67-4

tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B6277160
CAS No.: 2108045-67-4
M. Wt: 306.2
InChI Key:
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Description

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl ester, a bromoethynyl group, and a fluorine atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Bromoethynyl Group: The bromoethynyl group can be introduced via a Sonogashira coupling reaction, using a bromoalkyne and a palladium catalyst.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromoethynyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the ethynyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alkanes or alcohols.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used to synthesize more complex molecules.

    Ligand Design: Utilized in the design of ligands for catalysis.

Biology

    Probe Development: Used in the development of molecular probes for biological imaging.

    Drug Discovery: Potential intermediate in the synthesis of pharmaceutical compounds.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-chloroethynyl)-4-fluoropiperidine-1-carboxylate
  • Tert-butyl 4-(2-bromoethynyl)-4-methylpiperidine-1-carboxylate
  • Tert-butyl 4-(2-bromoethynyl)-4-ethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is unique due to the presence of both a bromoethynyl and a fluorine substituent on the piperidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

2108045-67-4

Molecular Formula

C12H17BrFNO2

Molecular Weight

306.2

Purity

95

Origin of Product

United States

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